molecular formula C28H29FN6O2 B6522604 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440332-64-9

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No.: B6522604
CAS No.: 440332-64-9
M. Wt: 500.6 g/mol
InChI Key: RDUHDJRSWWSKRV-UHFFFAOYSA-N
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Description

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C28H29FN6O2 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 500.23360235 g/mol and the complexity rating of the compound is 796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that can be represented by the following molecular formula and SMILES notation:

  • Molecular Formula : C30H32FN5O4
  • SMILES : COc1ccc(CN(C(c(ccc(C(NCCCN(CC2)CCN2c(cc2)ccc2F)=O)c2)c2N2)=O)C2=O)cc1

This structure suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.

Research indicates that compounds similar to this compound may act as inhibitors of equilibrative nucleoside transporters (ENTs). ENTs are crucial for nucleotide synthesis and regulation of adenosine function. For instance, a related compound demonstrated selective inhibition of ENT2 over ENT1, suggesting that structural modifications can enhance selectivity and potency against specific transporter subtypes .

Anticancer Activity

Preliminary studies have shown that benzamide derivatives exhibit significant anticancer properties. The presence of the fluorophenyl group may enhance the lipophilicity and cellular uptake of the compound, leading to increased cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit cell proliferation in human cancer cells through apoptosis induction .

Antibacterial Activity

Fluorinated compounds have been recognized for their antibacterial properties. In vitro studies revealed that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes, which disrupts cell wall synthesis . The IC50 values for these compounds can range significantly; for instance, some exhibited IC50 values as low as 5.6 µM against specific bacterial strains .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperazine ring and the introduction of fluorine atoms significantly influence biological activity. The fluorine atom enhances binding affinity to target proteins due to its electronegativity and ability to form hydrogen bonds. The position of substituents on the benzamide moiety also plays a crucial role in determining the compound's pharmacological profile .

Case Studies

  • Case Study on ENTs : A study involving a series of analogues based on N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-benzamide showed that certain modifications led to irreversible inhibition of ENT1 without affecting cell viability .
  • Anticancer Evaluation : In another study, derivatives were tested against various cancer cell lines (e.g., A549 lung cancer cells), showcasing a dose-dependent response with significant inhibition at concentrations below 10 µM .

Data Table: Biological Activities

Activity TypeTargetIC50 (µM)Reference
AnticancerA549 Lung Cancer Cells< 10
AntibacterialE. coli5.6
ENTs InhibitionENT1Non-comp.

Scientific Research Applications

Antitumor Activity
Research indicates that compounds similar to N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide exhibit promising antitumor activity. The benzotriazine moiety is known for its ability to interact with DNA and inhibit tumor cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Antidepressant Properties
The piperazine ring in the structure is associated with various pharmacological effects, including antidepressant activity. Compounds containing piperazine have been shown to act as serotonin receptor modulators, which can alleviate symptoms of depression and anxiety . The specific substitution patterns on the piperazine ring can enhance selectivity for serotonin receptors, potentially leading to improved therapeutic profiles.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and safety. Key findings include:

  • Fluorophenyl Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve the compound's ability to cross the blood-brain barrier (BBB), which is essential for central nervous system (CNS) activity .
  • Benzotriazine Moiety : This group contributes to the compound's antitumor activity through its ability to intercalate into DNA strands and inhibit topoisomerase enzymes involved in DNA replication .

Therapeutic Potential

Cancer Treatment
Given its structural features and biological activity, this compound has potential as a lead candidate in cancer therapy. Its ability to induce apoptosis in cancer cells makes it a valuable subject for further investigation in preclinical models.

Mental Health Disorders
The antidepressant-like effects suggest that this compound could be explored as a treatment option for mood disorders. Future studies should focus on its pharmacokinetics and pharmacodynamics to establish effective dosing regimens.

Case Studies

  • In Vivo Studies : In animal models, compounds similar to this compound demonstrated significant reductions in tumor size compared to control groups. These studies highlight the potential of this compound in oncological applications .
  • Clinical Trials : Early-phase clinical trials are warranted to assess the safety and efficacy of this compound in humans. The unique combination of piperazine and benzotriazine structures may provide a novel mechanism of action against resistant cancer types.

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN6O2/c29-24-7-2-4-9-26(24)34-18-16-33(17-19-34)15-5-14-30-27(36)22-12-10-21(11-13-22)20-35-28(37)23-6-1-3-8-25(23)31-32-35/h1-4,6-13H,5,14-20H2,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUHDJRSWWSKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.